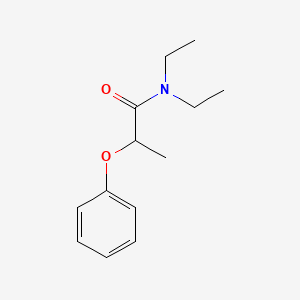

N,N-diethyl-2-phenoxypropanamide

Description

N,N-Diethyl-2-phenoxypropanamide is a propanamide derivative characterized by a phenoxy group at the 2-position of the propanamide backbone and diethyl substituents on the nitrogen atom. Propanamides are widely studied for their applications in agrochemicals, pharmaceuticals, and material science, with variations in substituents critically influencing their activity and stability .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N,N-diethyl-2-phenoxypropanamide |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)11(3)16-12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |

InChI Key |

NILANMAUVXEMNA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of Carboxylic Acid Precursors

A common approach involves reacting a carboxylic acid derivative with diethylamine. For example, 2-phenoxypropanoic acid can be converted to its acid chloride using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution with diethylamine:

This method offers high yields (75–90%) under anhydrous conditions but requires careful handling of corrosive reagents.

Nucleophilic Substitution on Halogenated Intermediates

An alternative route involves halogenating a pre-formed amide. For instance, 2-bromopropanamide can undergo nucleophilic aromatic substitution with phenoxide ions, though steric hindrance often necessitates elevated temperatures (80–120°C) and polar aprotic solvents like dimethylformamide (DMF).

Advanced Multi-Step Synthesis Strategies

Sequential Functionalization of Propanamide

A modular synthesis pathway involves three stages:

-

Formation of the amide core : Propanoic acid is converted to N,N-diethylpropanamide via amidation.

-

Introduction of the phenoxy group : The amide undergoes bromination at the α-carbon, followed by substitution with sodium phenoxide.

-

Purification : Column chromatography or recrystallization isolates the final product.

Key Reaction Parameters :

Catalytic Amination Approaches

Recent advances employ transition-metal catalysts to streamline synthesis. For example, palladium-catalyzed coupling between 2-phenoxypropanoyl chloride and diethylamine achieves 85% yield in the presence of triethylamine as a base.

Industrial-Scale Optimization Techniques

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow chemistry to enhance reproducibility and safety. A representative setup involves:

-

Reactor 1 : Acid chloride formation at 50°C.

-

Reactor 2 : Amidation with diethylamine at 25°C.

-

Inline Purification : Liquid-liquid extraction removes byproducts.

Advantages :

Solvent and Catalyst Recycling

Green chemistry principles drive efforts to reuse solvents and catalysts. Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) enable efficient separation of amide products while retaining catalytic activity for subsequent cycles.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : Distinct signals for phenoxy aromatic protons (δ 6.8–7.3 ppm) and diethylamino methyl groups (δ 1.0–1.2 ppm).

-

IR Spectroscopy : Strong absorbance at 1650 cm⁻¹ (amide C=O stretch).

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-phenoxypropanamide undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Phenolic derivatives

Reduction: N,N-diethyl-2-aminopropanamide

Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

Chemical Properties and Structure

N,N-Diethyl-2-phenoxypropanamide, with the molecular formula , features a phenoxy group attached to a propanamide backbone. This structure contributes to its lipophilicity and potential interactions with biological targets.

Antimalarial Activity

Recent studies have highlighted the relevance of this compound derivatives in antimalarial drug development. The compound's ability to inhibit specific kinases involved in the Plasmodium lifecycle positions it as a candidate for further exploration in malaria treatment.

Case Study: Inhibition of PfCLK3 Kinase

- A screening of various compounds, including derivatives of this compound, demonstrated potent activity against the PfCLK3 kinase, crucial for the survival of malaria parasites. The most effective analogs showed IC50 values in the nanomolar range, indicating strong inhibitory potential against malaria at different life cycle stages .

| Compound | IC50 (nM) | Activity Stage |

|---|---|---|

| TCMDC-135051 | 28.7 | Trophozoite to schizont |

| Analog 8c | 9.4 | Blood stage parasites |

Antitumor Properties

The structural characteristics of this compound allow for interactions with various cellular pathways, making it a subject of interest in cancer research.

Case Study: Anticancer Efficacy

- Research has shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis and blocking angiogenesis in ovarian cancer models. The mechanism involves disrupting signaling pathways critical for cancer cell survival .

| Tumor Model | Treatment | Result |

|---|---|---|

| Ovarian Cancer Xenografts | N,N-Diethyl Derivative | Reduced tumor size and increased survival rates |

Biocatalysis Applications

This compound has also been explored in biocatalytic processes. Its ability to act as a substrate or inhibitor in enzymatic reactions can facilitate the synthesis of complex organic molecules.

Case Study: Haloalkane Dehalogenases

Mechanism of Action

The mechanism of action of N,N-diethyl-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the diethylamide moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

- N,N-Diethyl-2-(1-naphthalenyloxy)propanamide (Napropamide) Structure: Replaces the phenyl group with a naphthalene moiety. Properties: Molecular formula C₁₇H₂₁NO₂, molecular weight 271.35 g/mol. Application: Herbicide (tradename Devrinol), demonstrating the role of aromatic bulk in agrochemical activity .

- N,N-Dibutyl-2-methyl-3-phenylpropanamide Structure: Diethyl replaced with dibutyl; additional methyl and phenyl groups on the propanamide chain. Properties: CAS 91424-87-2, molecular formula C₁₇H₂₅NO.

2-Methyl-N,N-diphenylpropanamide

Modifications on the Propanamide Backbone

- N-(2-Ethoxyphenyl)-2-phenoxypropanamide Structure: Ethoxyphenyl substituent on the amide nitrogen. Properties: CAS 349579-61-9, molecular formula C₁₇H₁₉NO₃, molecular weight 285.34 g/mol.

- 2-(2-Acetylphenoxy)-N,N-dimethylpropanamide Structure: Acetylphenoxy group at the 2-position; dimethyl on nitrogen. Properties: Molecular formula C₁₃H₁₇NO₃, molecular weight 235.28 g/mol. Functionality: Acetyl group may serve as a reactive site for further derivatization .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

*Estimated based on structural analogs.

Pharmacological and Toxicological Insights

- Safety Profiles: (S)-2-Amino-N,N-dimethylpropanamide (CAS 78608-72-7) has acute toxicity risks, emphasizing the importance of nitrogen substituents in toxicity . Halogenated analogs like N-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropanamide (CAS 1378317-10-2) may exhibit enhanced stability but pose environmental persistence concerns .

Bioactivity :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-diethyl-2-phenoxypropanamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves amidation of 2-phenoxypropanoic acid with diethylamine using coupling agents like EDC/HOBt in anhydrous dichloromethane. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hrs under nitrogen). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (≥75%) .

Q. How can NMR and mass spectrometry (MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). Key signals include the diethylamide group (δ 1.1–1.3 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂) and phenoxy aromatic protons (δ 6.8–7.4 ppm). Compare with predicted spectra from analogous propanamides .

- MS : Electrospray ionization (ESI-MS) in positive mode should show [M+H]⁺ at m/z 264.3 (C₁₄H₂₁NO₂). Fragmentation patterns (e.g., loss of diethylamine) validate the structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins with saline .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how can in vitro assays validate these interactions?

- Methodological Answer : Structural analogs (e.g., fentanyl derivatives) suggest potential opioid receptor affinity. Use competitive binding assays with μ-opioid receptor-expressing cell lines (e.g., CHO-K1) and radioactive ligands (e.g., [³H]-DAMGO). IC₅₀ values <10 µM indicate significant activity. Cross-validate via calcium flux assays .

Q. How can metabolic pathways of this compound be characterized using liver microsomes?

- Methodological Answer : Incubate the compound (10 µM) with human liver microsomes (1 mg/mL) in NADPH-regenerating system (37°C, pH 7.4). Terminate reactions at 0, 15, 30, and 60 mins with acetonitrile. Analyze metabolites via LC-MS/MS (C18 column, 0.1% formic acid gradient). Major Phase I metabolites (e.g., hydroxylation at the phenoxy ring) can be identified via m/z shifts .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound samples?

- Methodological Answer : Use ultra-HPLC (UHPLC) with a phenyl-hexyl column (2.1 × 100 mm, 1.7 µm) and a gradient of 0.1% trifluoroacetic acid/acetonitrile. Adjust flow rate (0.3 mL/min) and column temperature (40°C) to separate diethylamide byproducts. Validate purity (>98%) against certified reference standards .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Dose Reconciliation : Compare in vitro IC₅₀ values with plasma concentrations in animal models (e.g., rodents). Adjust dosing regimens if bioavailability <50%.

- PK/PD Modeling : Integrate pharmacokinetic data (t₁/₂, Cₘₐₓ) with pharmacodynamic endpoints (e.g., analgesia).

- Off-Target Screening : Use kinase profiling panels to identify unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.